Tert-butyl 2,2-diethylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2,2-diethylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a tert-butyl group, two ethyl groups, and a piperazine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2-diethylpiperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl piperazine-1-carboxylate.
Step 2: The intermediate product is then reacted with diethylamine to introduce the diethyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2-diethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or diethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with the removal of oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl or diethyl groups.
Scientific Research Applications
Tert-butyl 2,2-diethylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 2,2-diethylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the molecular target involved. For example, in medicinal chemistry, the compound may inhibit a particular enzyme by binding to its active site, thereby blocking its activity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,2-dimethylpiperazine-1-carboxylate
- Tert-butyl 2-methylpiperazine-1-carboxylate
- 1-Boc-piperazine
Uniqueness
Tert-butyl 2,2-diethylpiperazine-1-carboxylate is unique due to the presence of two ethyl groups, which differentiate it from other piperazine derivatives. This structural feature imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 2,2-diethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-6-13(7-2)10-14-8-9-15(13)11(16)17-12(3,4)5/h14H,6-10H2,1-5H3 |
InChI Key |
WMOTWNLFWJSBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCN1C(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
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